molecular formula C17H24N2O4S B7056964 [4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-[3-(methoxymethyl)phenyl]methanone

[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-[3-(methoxymethyl)phenyl]methanone

Cat. No.: B7056964
M. Wt: 352.5 g/mol
InChI Key: RHLYNZYUWSJYAC-UHFFFAOYSA-N
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Description

[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-[3-(methoxymethyl)phenyl]methanone is a complex organic compound that features a piperazine ring, a dioxothiolan moiety, and a methoxymethyl-substituted phenyl group. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-[3-(methoxymethyl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the dioxothiolan group. The final step involves the attachment of the methoxymethyl-substituted phenyl group. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-[3-(methoxymethyl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its pharmacological properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-[3-(methoxymethyl)phenyl]methanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antipsychotic properties.

    Medicine: Research explores its potential as a therapeutic agent for various conditions, such as schizophrenia and bacterial infections.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-[3-(methoxymethyl)phenyl]methanone involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that play a role in the compound’s pharmacological effects. The pathways involved can vary depending on the specific application, but they generally involve modulation of neurotransmitter systems or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share the piperazine moiety and exhibit similar biological activities, such as antimicrobial and antipsychotic effects.

    Indole derivatives: Indole-containing compounds also have diverse biological activities and are used in similar research applications.

Uniqueness

What sets [4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-[3-(methoxymethyl)phenyl]methanone apart is its unique combination of functional groups, which may confer distinct pharmacological properties and make it a valuable compound for developing new therapeutic agents.

Properties

IUPAC Name

[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-[3-(methoxymethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-23-12-14-3-2-4-15(11-14)17(20)19-8-6-18(7-9-19)16-5-10-24(21,22)13-16/h2-4,11,16H,5-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLYNZYUWSJYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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